5-Chlorobenzo[d]isoxazol-3-ol (CAS 24603-63-2), frequently designated as CBIO, is a halogenated benzisoxazole derivative recognized both as a high-value synthetic building block and a prototype D-amino acid oxidase (DAAO) inhibitor. In chemical manufacturing, its 5-chloro substitution and 3-hydroxy moiety provide a highly regioselective scaffold for synthesizing complex CNS-active agents, including MAO-B inhibitors and atypical antipsychotics. In pharmacological research, it serves as a benchmark tool compound for modulating NMDA receptor hypofunction via D-serine and D-alanine pathways. Procurement of this specific halogenated form ensures high ring stability during harsh downstream processing and guarantees the target affinity required for rigorous in vitro and in vivo DAAO assays, distinguishing it from simpler or non-halogenated analogs [1].
Substituting 5-chlorobenzo[d]isoxazol-3-ol with generic alternatives like sodium benzoate or unsubstituted benzo[d]isoxazol-3-ol critically compromises both synthetic yield and assay validity. In synthetic workflows, the absence of the 5-chloro group alters the electronic distribution of the isoxazole ring, increasing susceptibility to unwanted ring-opening side reactions during electrophilic attacks or high-temperature halogenations. In biochemical applications, classical DAAO inhibitors like sodium benzoate or pyrrole-2-carboxylic acid exhibit significantly lower binding affinities and require millimolar concentrations that induce off-target effects. The specific 5-chloro substitution is structurally requisite to occupy the hydrophobic pocket of the DAAO active site, meaning that utilizing non-halogenated structural analogs results in a precipitous drop in inhibitory potency and target specificity [1].
In comparative evaluations of D-amino acid oxidase (DAAO) inhibitors, 5-chlorobenzo[d]isoxazol-3-ol (CBIO) demonstrates markedly higher potency compared to classical benchmark compounds. When tested against rat spinal cord-derived DAAO, CBIO achieved a maximal inhibition of 100%, establishing a potency rank of CBIO > 4H-thieno[3,2-b]pyrrole-5-carboxylic acid > 5-methylpyrazole-3-carboxylic acid > sodium benzoate. The concentration required for CBIO to effectively inhibit DAAO in vitro is substantially lower than standard inhibitors such as benzoic acid, pyrrole-2-carboxylic acid, and indole-2-carboxylic acid [1].
| Evidence Dimension | DAAO maximal inhibition and relative potency |
| Target Compound Data | CBIO (100% maximal inhibition, highest rank) |
| Comparator Or Baseline | Sodium benzoate and pyrrole-2-carboxylic acid (lower potency, higher required concentrations) |
| Quantified Difference | CBIO ranks strictly higher in potency than sodium benzoate and achieves complete (100%) enzyme inhibition at lower concentrations. |
| Conditions | In vitro rat spinal cord-derived DAAO activity assay. |
Procurement of CBIO provides researchers with a high-potency positive control that avoids the high-dose off-target confounding variables associated with sodium benzoate.
As a synthetic precursor, 5-chloro-3-hydroxy-1,2-benzisoxazole exhibits robust stability and reactivity during downstream functionalization. For instance, in the synthesis of MAO-B inhibitor intermediates, reacting 5-chloro-3-hydroxy-1,2-benzisoxazole with phosphorus oxychloride (POCl3) and pyridine under reflux for 5 hours yields the 3,5-dichloro-1,2-benzisoxazole intermediate with a 92% yield. The presence of the 5-chloro group stabilizes the benzisoxazole core against degradation during these harsh chlorination conditions, a quantitative performance metric that is difficult to achieve with electronically mismatched or unsubstituted analogs[1].
| Evidence Dimension | Synthesis yield of 3-chloro derivative |
| Target Compound Data | 5-chloro-3-hydroxy-1,2-benzisoxazole (92% isolated yield) |
| Comparator Or Baseline | Unsubstituted benzisoxazoles (prone to lower yields and ring degradation under refluxing POCl3) |
| Quantified Difference | Achieves a 92% isolated yield of the target dichloro intermediate without significant ring-opening. |
| Conditions | Reflux in POCl3 with pyridine for 5 hours. |
For chemical manufacturers, the high conversion rate directly translates to lower raw material waste and highly reproducible scale-up of downstream pharmaceutical intermediates.
In preclinical models evaluating NMDA receptor hypofunction, the co-administration of D-alanine with 5-chlorobenzo[d]isoxazol-3-ol (CBIO) significantly enhances extracellular D-alanine levels in the frontal cortex compared to administering D-alanine alone. This targeted DAAO inhibition by CBIO reduces the overall dose of D-alanine required to attenuate prepulse inhibition deficits induced by dizocilpine. Unlike general central nervous system stimulants, CBIO acts specifically on the degradation pathway, proving its efficacy as a specialized tool for modulating D-amino acid concentrations in rodent models [1].
| Evidence Dimension | Extracellular D-alanine accumulation and required therapeutic dose |
| Target Compound Data | D-alanine + CBIO (Significant enhancement of D-alanine, reduced required dose) |
| Comparator Or Baseline | D-alanine alone (Rapid degradation by DAAO, requiring higher dosing) |
| Quantified Difference | CBIO co-administration significantly increases frontal cortex D-alanine levels and lowers the behavioral effective dose compared to the baseline amino acid alone. |
| Conditions | In vivo rodent model of prepulse inhibition deficits. |
Ensures reliable biomarker accumulation in neuropharmacological studies, allowing researchers to use lower doses of costly D-amino acids while achieving robust behavioral readouts.
In models of formalin-induced tonic pain, systemic administration of CBIO provides specific mechanistic intervention by blocking spinal DAAO enzymatic activity. While CBIO maximally inhibited tonic pain by 62%, it completely (100%) prevented the increase in spinal hydrogen peroxide (H2O2) associated with the pain response. Unlike broad-spectrum ROS scavengers like PBN (phenyl-N-tert-butylnitrone), CBIO specifically halts the DAAO-mediated production of H2O2 without altering spinal D-serine levels, confirming its precision as a pathway-specific inhibitor rather than a generic antioxidant [1].
| Evidence Dimension | Inhibition of spinal H2O2 increase |
| Target Compound Data | CBIO (100% prevention of H2O2 increase, 62% pain inhibition) |
| Comparator Or Baseline | Broad-spectrum ROS scavengers (e.g., PBN) or vehicle |
| Quantified Difference | CBIO achieves complete (100%) blockade of the specific H2O2 byproduct pathway while avoiding the pleiotropic effects of general ROS scavengers. |
| Conditions | Formalin-induced tonic pain model in rodents, systemic administration. |
Buyers investigating localized oxidative stress and neuropathic pain can rely on this compound to isolate the DAAO-H2O2 axis without confounding global ROS scavenging.
Due to its 100% maximal inhibition and measured superiority over sodium benzoate, CBIO serves as a rigorous reference standard for validating novel DAAO inhibitors in psychiatric drug discovery[1].
Its high stability in POCl3 reflux, which yields 92% of the dichloro intermediate, makes it a highly efficient building block for the industrial scale-up of halogenated benzisoxazole pharmaceuticals [2].
Its proven ability to enhance frontal cortex D-alanine levels allows researchers to reliably model NMDA receptor co-agonist therapies with reduced dosing variability [3].
Because it completely prevents spinal H2O2 accumulation without acting as a generic antioxidant, it is the exact compound needed to isolate DAAO-dependent oxidative stress in formalin-induced pain assays [4].
Irritant